molecular formula C15H21Cl2N3O2 B1684282 Zacopride HCl CAS No. 99617-34-2

Zacopride HCl

Cat. No.: B1684282
CAS No.: 99617-34-2
M. Wt: 346.2 g/mol
InChI Key: ITXVOUSORXSTQH-UHFFFAOYSA-N
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Description

Zacopride Hydrochloride is a potent compound known for its dual action as a serotonin receptor antagonist and agonist. It is primarily recognized for its effects on the 5-HT3 and 5-HT4 receptors. This compound has been studied for its potential anxiolytic, nootropic, antiemetic, and pro-respiratory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zacopride Hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of Zacopride Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically obtained as a white to off-white solid, which is then purified and characterized using techniques such as HPLC and NMR .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zacopride Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Zacopride Hydrochloride exerts its effects primarily through interaction with serotonin receptors:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of Zacopride Hydrochloride:

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXVOUSORXSTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045686
Record name Zacopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101303-98-4, 99617-34-2
Record name Zacopride hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zacopride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZACOPRIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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